1-(Chloromethanesulfinyl)-4-nitrobenzene

α-Chlorosulfoxide synthesis sulfoxide chlorination N,N′-dichloro-p-toluenesulfonamide

1-(Chloromethanesulfinyl)-4-nitrobenzene (CAS 7205-95-0), systematically named 1-[(chloromethyl)sulfinyl]-4-nitrobenzene, is a yellow crystalline solid belonging to the aryl α-chloromethyl sulfoxide class. With molecular formula C₇H₆ClNO₃S and molecular weight 219.65 g/mol, it features a 4-nitrophenyl ring directly attached to a sulfinyl (S=O) group bearing a chloromethyl substituent.

Molecular Formula C7H6ClNO3S
Molecular Weight 219.65 g/mol
CAS No. 7205-95-0
Cat. No. B12787548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethanesulfinyl)-4-nitrobenzene
CAS7205-95-0
Molecular FormulaC7H6ClNO3S
Molecular Weight219.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)CCl
InChIInChI=1S/C7H6ClNO3S/c8-5-13(12)7-3-1-6(2-4-7)9(10)11/h1-4H,5H2
InChIKeyVZKXFNMXBJWQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethanesulfinyl)-4-nitrobenzene (7205-95-0): A Multifunctional Aryl Chloromethyl Sulfoxide Intermediate for Synthetic Chemistry


1-(Chloromethanesulfinyl)-4-nitrobenzene (CAS 7205-95-0), systematically named 1-[(chloromethyl)sulfinyl]-4-nitrobenzene, is a yellow crystalline solid belonging to the aryl α-chloromethyl sulfoxide class . With molecular formula C₇H₆ClNO₃S and molecular weight 219.65 g/mol, it features a 4-nitrophenyl ring directly attached to a sulfinyl (S=O) group bearing a chloromethyl substituent . The compound is listed under NSC number 202831 and serves primarily as a building block in the synthesis of various organic compounds, with demonstrated utility in vicarious nucleophilic substitution (VNS) methodology and photooxidative C–S bond cleavage chemistry .

Why 1-(Chloromethanesulfinyl)-4-nitrobenzene Cannot Be Replaced by Generic Aryl Chloromethyl Sulfoxides or Sulfones


Although several aryl chloromethyl sulfoxides and sulfones are commercially available, the 4-nitro substitution on 1-(chloromethanesulfinyl)-4-nitrobenzene (7205-95-0) imparts a distinct electronic profile that qualitatively alters its reactivity and application scope. The strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack while simultaneously tuning the electrophilicity of the sulfinyl sulfur and the C–S bond lability, effects that are absent in the unsubstituted chloromethyl phenyl sulfoxide (CAS 7205-94-9) [1]. Furthermore, the sulfoxide oxidation state provides an intermediate electrophilic reactivity between the less reactive sulfide and the more reactive sulfone, enabling chemoselective transformations that cannot be replicated by either oxidation-state analog [2]. Generic substitution with the wrong oxidation state, ring substitution pattern, or leaving group compromises both reaction yield and product selectivity.

Quantitative Differentiation Evidence for 1-(Chloromethanesulfinyl)-4-nitrobenzene (CAS 7205-95-0) vs. Closest Analogs


Superior Synthetic Accessibility: ~91% Yield via N,N′-Dichloro-p-toluenesulfonamide Chlorination of the Parent Sulfoxide

1-(Chloromethanesulfinyl)-4-nitrobenzene (7205-95-0) was obtained in ~91% yield via reaction of the corresponding 4-nitrophenyl methyl sulfoxide with N,N′-dichloro-p-toluenesulfonamide in acetonitrile at 20 °C for 10 minutes under mild and neutral conditions with high regioselectivity for monochlorination at the α-position . By contrast, the unsubstituted chloromethyl phenyl sulfoxide (CAS 7205-94-9) is not reported in this study and when prepared by alternative routes requires more forcing conditions (e.g., SO₂Cl₂/CH₂Cl₂ followed by hydrolysis) without a directly comparable single-step yield benchmark .

α-Chlorosulfoxide synthesis sulfoxide chlorination N,N′-dichloro-p-toluenesulfonamide

Distinct Photooxidative C–S Bond Cleavage: 4-Nitro Group Is Essential for Self-Photoinduced Singlet Oxygen Reactivity

Alkyl 4-nitrophenyl sulfoxides—including the chloromethyl derivative—undergo a self-photoinduced singlet oxygen oxidation leading to oxidative C–S bond cleavage, producing sulfonates and carbonyl compounds. This pathway is attributed specifically to the 4-nitro substituent, which greatly increases the susceptibility of the sulfur atom toward nucleophilic attack and enhances the heterolytic O–S bond cleavage of the peroxysulfoxide intermediate . Alkyl phenyl sulfoxides lacking the 4-nitro group (e.g., chloromethyl phenyl sulfoxide, 7205-94-9) do not exhibit this self-photoinduced C–S cleavage pathway under comparable conditions, instead requiring external photosensitizers or failing to produce the same product distribution .

Photooxidation C–S bond cleavage singlet oxygen 4-nitrophenyl sulfoxide

Chloromethyl Sulfoxide Electrophilicity Tuned for Selective Cysteine Protease Inhibition: Mechanistic Rationale for Pharmacophore Design

The chloromethyl sulfoxide moiety was designed as a replacement for the chloromethyl ketone electrophilic warhead. Chloromethyl ketones react irreversibly with both cysteine and serine proteases, whereas the chloromethyl sulfoxide functionality—by virtue of the reduced electrophilicity of the sulfoxide compared to the ketone carbonyl—confers selective irreversible inhibition of cysteine proteases (papain) with no detectable inhibition of the serine protease chymotrypsin [1]. While this study evaluated amino-acid-based chloromethyl sulfoxides rather than 7205-95-0 directly, 7205-95-0 represents the simplest aryl chloromethyl sulfoxide building block embodying this pharmacophore. The analogous chloromethyl 4-nitrophenyl sulfone (CAS 7239-20-5), with a higher sulfur oxidation state, would exhibit greater electrophilicity and thus reduced cysteine/serine discrimination [2].

Cysteine protease inhibitor chloromethyl sulfoxide pharmacophore papain inhibition irreversible inhibitor selectivity

Grignard and Organolithium Reactivity: Chloromethyl Sulfoxide as a Versatile Acyl Anion Equivalent Distinct from the Sulfone

Aryl chloromethyl sulfoxides (including the 4-nitrophenyl derivative) react with ketones and aldehydes in three steps to produce aryl 1-chlorovinyl sulfoxides in high overall yields. Subsequent low-temperature treatment with Grignard reagents or alkyllithiums triggers a sulfoxide–metal exchange reaction generating alkylidene carbenoids, a reactivity manifold that is characteristic of the sulfoxide oxidation state [1]. The corresponding sulfone (CAS 7239-20-5) does not undergo the same sulfoxide–metal exchange pathway, instead participating in vicarious nucleophilic substitution (VNS) where the chloromethyl group acts solely as a vicarious leaving group [2]. This divergent reactivity means the sulfoxide and sulfone are not interchangeable and must be selected based on the desired transformation.

Chloromethyl sulfoxide Grignard reaction sulfoxide–metal exchange aryl 1-chlorovinyl sulfoxide synthesis

Physical Property Differentiation: Density, Boiling Point, and Handling Profile vs. Non-Nitrated Chloromethyl Phenyl Sulfoxide

The 4-nitro group significantly alters the physical properties of 7205-95-0 relative to the unsubstituted chloromethyl phenyl sulfoxide (CAS 7205-94-9). The target compound exhibits a density of 1.56 g/cm³ vs. 1.35 g/cm³ for the non-nitrated analog, a boiling point of 404.9 °C at 760 mmHg vs. 109–111 °C at 0.01 mmHg, and a flash point of 198.7 °C vs. 100 °C [1]. These differences impact solvent compatibility, distillation purification feasibility, and storage classification, making the two compounds non-interchangeable in process chemistry workflows.

Physicochemical properties density comparison boiling point handling safety

Oxidation-State-Dependent Reactivity: Sulfoxide vs. Sulfide vs. Sulfone in Vicarious Nucleophilic Substitution Chemistry

In vicarious nucleophilic substitution (VNS) of nitroarenes, the leaving group ability and reaction pathway depend critically on the sulfur oxidation state. Chloromethyl aryl sulfones are the prototypical VNS reagents, reacting with nitrobenzene to introduce chloromethyl-substituted products [1]. The chloromethyl sulfoxide (7205-95-0) occupies an intermediate reactivity niche: it is more electrophilic than the corresponding sulfide (CAS 7205-88-1), which lacks sufficient leaving group activation, yet less reactive (and potentially more chemoselective) than the sulfone (CAS 7239-20-5), offering a distinct window for controlled mono-functionalization of nitroaromatic substrates [1].

Vicarious nucleophilic substitution oxidation state comparison nitroarene functionalization

High-Value Application Scenarios for 1-(Chloromethanesulfinyl)-4-nitrobenzene Based on Quantified Differentiation Evidence


Controlled Mono-Functionalization of Nitroarenes via Intermediate-Electrophilicity VNS Chemistry

For researchers seeking to introduce a chloromethyl group onto nitroaromatic substrates with precise chemoselectivity, 7205-95-0 provides an intermediate electrophilicity between the over-reactive sulfone and the under-reactive sulfide [1]. This enables mono-functionalization under VNS-type conditions where the sulfone would produce di-substitution or over-addition, as established by the oxidation-state-dependent reactivity hierarchy documented in nitroarene VNS methodology [1].

Photochemical Generation of Sulfonate and Carbonyl Intermediates via Self-Photoinduced C–S Cleavage

When a synthetic route requires photochemical oxidative C–S bond cleavage without an external photosensitizer, 7205-95-0 is the requisite substrate. The 4-nitro group enables a self-photoinduced singlet oxygen oxidation pathway that produces sulfonates and carbonyl compounds, a transformation that is essentially unique to 4-nitrophenyl sulfoxides and is not observed with non-nitrated analogs .

Synthesis of Aryl 1-Chlorovinyl Sulfoxides for Carbenoid-Mediated C–C Bond Formation

7205-95-0 serves as the starting material for the three-step synthesis of aryl 1-chlorovinyl sulfoxides, which upon low-temperature treatment with Grignard or organolithium reagents generate alkylidene carbenoids for stereoselective C–C bond construction. This sulfoxide–metal exchange pathway is unavailable from the corresponding sulfone, making the sulfoxide the mandatory procurement choice for this synthetic strategy [2].

Core Building Block for Selective Cysteine Protease Inhibitor Pharmacophores

For medicinal chemistry programs targeting cysteine proteases with irreversible inhibitors, 7205-95-0 provides the chloromethyl sulfoxide warhead that has been validated to confer selectivity for cysteine over serine proteases. The reduced electrophilicity of the sulfoxide relative to the chloromethyl ketone eliminates off-target serine protease inhibition, a crucial selectivity advantage documented in the pioneering inhibitor design study [3].

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